Nerolidol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Nerolidol, a sesquiterpene alcohol found in many essential oils, has attracted significant interest in scientific research due to its diverse biological activities. While it is already approved by the U.S. Food and Drug Administration (FDA) as a safe food flavoring agent [National Institutes of Health (.gov), National Center for Biotechnology Information [NCBI], Pubmed Central [PMC]. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. ], researchers are exploring its potential applications in various fields. Here's a closer look at some key areas of scientific research involving Nerolidol:

Antimicrobial and Anti-biofilm Properties

Studies suggest that Nerolidol possesses antimicrobial properties against various bacteria, fungi, and parasites [National Institutes of Health (.gov), National Center for Biotechnology Information [NCBI], Pubmed Central [PMC]. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. ]. It may also disrupt the formation of biofilms, which are communities of microorganisms that can adhere to surfaces and become resistant to conventional treatments [MDPI. Neutrophil Immunomodulatory Activity of Nerolidol, a Major Component of Essential Oils from Populus balsamifera Buds and Propolis. ].

Antioxidant and Anti-inflammatory Potential

Nerolidol exhibits antioxidant properties, which can help protect cells from damage caused by free radicals [National Institutes of Health (.gov), National Center for Biotechnology Information [NCBI], Pubmed Central [PMC]. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. ]. Additionally, research suggests it may have anti-inflammatory effects, potentially beneficial for conditions like arthritis and inflammatory bowel disease [National Institutes of Health (.gov), National Center for Biotechnology Information [NCBI], Pubmed Central [PMC]. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. ].

Neuroprotective Properties and Potential Applications in Neurodegenerative Diseases

Nerolidol's potential neuroprotective properties have generated excitement in research on neurodegenerative diseases like Alzheimer's and Parkinson's. Studies suggest it may help protect neurons from damage and improve cognitive function [Eurekalert. Nerolidol and its Pharmacological Application in Treating Neurodegenerative Diseases: A Review. ]. However, further research is needed to determine its efficacy in treating these conditions.

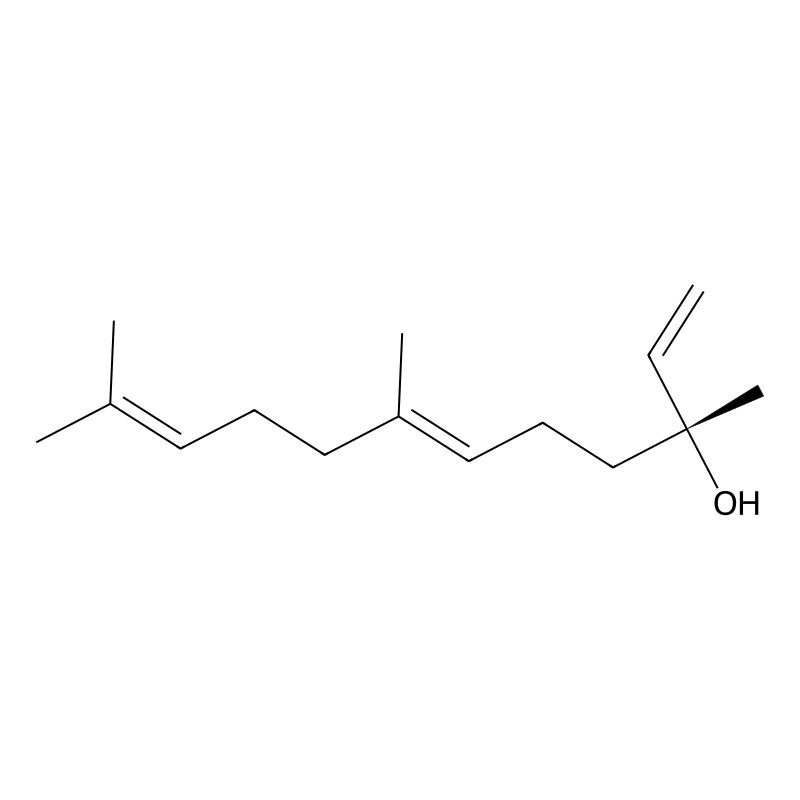

Nerolidol, chemically known as 3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants. It has a pale yellow to yellow liquid appearance and emits a floral aroma reminiscent of rose and apple . The compound exists in four isomeric forms: two enantiomers and two geometric isomers, which differ in their geometric configuration around the central double bond and the hydroxyl-bearing carbon . Its chemical formula is C₁₅H₂₆O, and it has significant hydrophobicity, facilitating its penetration across biological membranes .

Nerolidol exhibits a broad spectrum of biological activities:

- Anti-inflammatory: It has been shown to suppress inflammatory responses in models of acute lung injury by modulating antioxidant enzymes and signaling pathways .

- Antimicrobial: Nerolidol demonstrates antimicrobial properties against various pathogens .

- Antioxidant: The compound acts as an antioxidant, protecting cells from oxidative damage .

- Insecticidal: It serves as a natural insecticide by inducing plant defenses against herbivores .

- Skin penetration enhancer: Its hydrophobic nature allows it to enhance the absorption of other compounds through the skin .

Nerolidol can be synthesized through several methods:

- Natural Extraction: It is extracted from essential oils of plants like ginger, jasmine, and cannabis.

- Chemical Synthesis: Commercially, it is produced from geranylacetone using vinyl Grignard reagents .

- Biological Synthesis: Various plants biosynthesize nerolidol as a defense mechanism against herbivores and pathogens .

Nerolidol's applications are diverse:

- Flavoring Agent: Used in food products for its pleasant aroma.

- Fragrance Industry: Commonly employed in perfumes and cosmetics.

- Pharmaceuticals: Investigated for its potential therapeutic effects against inflammation and oxidative stress .

- Agriculture: Utilized in pest control due to its insecticidal properties .

Research indicates that nerolidol interacts with various biological systems. It enhances antioxidant enzyme activity while reducing inflammation markers in animal models exposed to lipopolysaccharides (endotoxins) that induce acute lung injury . Furthermore, it activates signaling pathways related to plant defense mechanisms against pests and pathogens .

Nerolidol shares structural similarities with other sesquiterpenes but possesses unique properties that distinguish it:

| Compound | Structure Type | Unique Properties |

|---|---|---|

| Farnesol | Linear Sesquiterpene | Known for its role in cell signaling and fragrance |

| Bisabolol | Monocyclic Sesquiterpene | Exhibits anti-inflammatory effects; used in cosmetics |

| Geraniol | Monoterpene | Has strong floral aroma; used primarily as a fragrance |

| Linalool | Monoterpene | Exhibits sedative properties; widely used in aromatherapy |

Nerolidol's unique combination of biological activities and applications makes it particularly valuable compared to these similar compounds. Its effectiveness as both an antimicrobial agent and an insecticide sets it apart in both pharmaceutical and agricultural contexts.

Nerolidol (CAS 7212-44-4) is a sesquiterpene alcohol with the molecular formula $$ \text{C}{15}\text{H}{26}\text{O} $$ and a molecular weight of 222.37 g/mol. Its IUPAC name, 3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, reflects its branched structure with three methyl groups and three double bonds. The compound exists as two geometric isomers: (Z)-nerolidol (cis) and (E)-nerolidol (trans), which differ in the configuration of the central double bond. Regulatory identifiers include:

Nerolidol’s stereochemistry influences its aroma profile and biological activity, with the (E)-isomer being more prevalent in natural sources.

Historical Context and Natural Occurrence

First isolated in 1941 from the wood of Cananga odorata (ylang-ylang), nerolidol is widely distributed in plants. Key natural sources include:

- Essential oils: Cabreuva (Myrocarpus fastigiatus), ginger (Zingiber officinale), lavender (Lavandula angustifolia), and tea tree (Melaleuca alternifolia).

- Floral species: Jasmine (Jasminum officinale) and neroli (Citrus aurantium).

- Medicinal plants: Piper claussenianum (81.4% nerolidol in leaf oil) and Zanthoxylum hyemale (51.0% in leaf oil).

Historically, nerolidol has been valued for its floral-woody aroma, driving its use in traditional perfumery and aromatherapy.

Industrial and Ecological Relevance

Nerolidol’s applications span:

- Flavor and fragrance industry: FDA-approved as a food additive (GRAS status) and key component in perfumes.

- Agriculture: Natural pesticide and insect repellent, effective against Aedes aegypti mosquitoes.

- Ecology: Participates in plant defense mechanisms, deterring herbivores and attracting pollinators.

Partial Hydrogenation of Dehydronerolidol

The partial hydrogenation of dehydronerolidol represents one of the most established chemical synthesis routes for nerolidol production. This methodology employs the selective reduction of the terminal alkyne group in dehydronerolidol while preserving the internal alkene functionalities, thereby producing nerolidol with high selectivity and yield [1] [2].

The reaction typically utilizes palladium-based catalysts, with the Lindlar catalyst (palladium supported on calcium carbonate and treated with lead acetate) being the most commonly employed system. Under optimized conditions, the process achieves a dehydronerolidol conversion of 95.5% with a selectivity to nerolidol of 94.6% [2]. The reaction is conducted at temperatures ranging from 25-43°C under hydrogen pressure of 0.5-0.8 MPa, with the use of hexane as solvent [2].

An alternative approach involves the use of toluene as solvent and atmospheric pressure conditions. When employing a Lindlar catalyst containing 5% palladium and quinoline as a selectivity modifier, the reaction achieves a nerolidol yield of 96.2% under optimized conditions. The key parameters for this process include a catalyst dosage of 0.075% based on dehydronerolidol mass, a solvent-to-substrate ratio of 2:1, reaction temperature of 60°C, and reaction time of 5 hours [2].

The synthesis of dehydronerolidol, the starting material for this route, involves the reaction of geranyl acetone with acetylene in the presence of alkali metal hydroxide catalysts. Potassium hydroxide serves as the preferred catalyst, dispersed in organic solvents such as tetrahydrofuran or toluene. The reaction proceeds via ethynylation at temperatures between 0°C and -5°C, achieving yields of 85.7% under atmospheric pressure conditions [1].

Catalytic Systems and Reaction Optimization

The development of efficient catalytic systems for nerolidol synthesis has focused on addressing selectivity challenges and improving reaction conditions. Recent advances have demonstrated the importance of catalyst preparation methods and reaction parameter optimization for achieving high-quality nerolidol production.

Palladium-calcium carbonate catalysts have been extensively studied for their selective hydrogenation properties. The addition of quinoline as a catalyst modifier enhances selectivity by partially poisoning the palladium surface, preventing over-reduction to dihydronerolidol. The optimal catalyst composition involves palladium loading of 0.25% on calcium carbonate support, with quinoline concentration of 0.5 milliliters per reaction batch [3].

Advanced catalytic systems have incorporated reaction optimization strategies including the use of acetone dimethyl acetal as a stabilizing agent. This compound prevents catalyst deactivation and maintains reaction selectivity throughout the hydrogenation process. The reaction mixture composition typically includes 224.4 grams of tetrahydrodehydronerolidol, 2 grams of palladium-calcium carbonate catalyst, 1.0 gram of acetone dimethyl acetal, and 250 grams of heptane as solvent [3].

The optimization of reaction conditions has revealed the critical importance of hydrogen pressure control. Maintaining hydrogen pressure at 0.1 MPa while keeping the reactor temperature at 30°C for 3 hours provides optimal reaction kinetics. The final product composition achieves 97.8% nerolidol, 1.4% tetrahydrodehydronerolidol, 0.6% dihydronerolidol, and 0.2% other compounds [3].

The three-step synthesis route from E,E-farnesol has been developed as an alternative approach for producing enantiomerically pure nerolidol. This methodology employs Sharpless asymmetric epoxidation using diethyl tartrate to generate stereoselective epoxy intermediates. The process involves epoxidation, triflate formation, and subsequent reduction with activated zinc in diethyl ether-acetic acid, achieving yields exceeding 80% for both (R)- and (S)-trans-nerolidol [4].

Biosynthetic Pathways

Enzymatic Mechanisms of Nerolidol Synthases

Nerolidol synthases constitute a specialized class of terpene synthases that catalyze the conversion of farnesyl diphosphate to nerolidol through a carbocation-mediated mechanism. These enzymes, classified under EC 4.2.3.48 for (3S,6E)-nerolidol synthase and EC 4.2.3.49 for (3R,6E)-nerolidol synthase, represent critical components in the biosynthetic production of this sesquiterpene alcohol [5] [6].

The catalytic mechanism involves the initial binding of farnesyl diphosphate to the enzyme active site, followed by magnesium-dependent diphosphate elimination. This process generates a farnesyl carbocation intermediate that undergoes nucleophilic attack by water, resulting in the formation of nerolidol and the release of diphosphate [5]. The stereochemical outcome of the reaction depends on the specific enzyme variant and the orientation of the substrate within the active site.

Kinetic studies have revealed that nerolidol synthases exhibit Michaelis-Menten kinetics with respect to farnesyl diphosphate. The enzyme from Rhodotorula glutinis demonstrates optimal activity in the presence of divalent cations, with manganese ions (Mn2+) showing superior performance compared to magnesium ions (Mg2+) for nerolidol formation. The reaction requires no additional cofactors beyond the metal ion cofactor and proceeds under aqueous conditions at physiological pH [7].

The enzymatic formation of nerolidol occurs through a direct mechanism without the involvement of nerolidyl diphosphate or nerolidyl monophosphate intermediates. This finding suggests that the reaction proceeds via direct hydrolysis of the carbocation intermediate rather than through phosphorylated intermediates. The enzyme specificity requires farnesyl diphosphate as the substrate, with neither farnesyl monophosphate nor farnesol serving as alternative substrates [7].

Structural analysis of nerolidol synthases reveals the presence of characteristic terpene synthase domains, including the α-helical domain containing the active site and the β-domain responsible for substrate binding. The active site architecture includes conserved aspartate residues that coordinate the magnesium ions essential for catalysis. The enzyme also contains a plasticity region that influences substrate selectivity and product stereochemistry [8].

Metabolic Engineering for High-Yield Production

Metabolic engineering approaches have emerged as powerful strategies for enhancing nerolidol biosynthesis in microbial systems. These approaches involve the systematic modification of metabolic pathways to increase precursor availability, enhance enzyme expression, and optimize cellular conditions for nerolidol production.

In Escherichia coli systems, the optimization of the mevalonate pathway has proven crucial for increasing farnesyl diphosphate availability. The construction of deletion strains targeting competing pathways has demonstrated significant improvements in nerolidol production. Single mutants including ΔldhA, ΔpoxB, ΔpflB, and ΔtnaA, along with double mutants such as ΔadhE-ΔldhA, and triple mutants like ΔadhE-ΔldhA-ΔpflB, have been systematically evaluated for their impact on nerolidol biosynthesis [9].

The highest nerolidol titers achieved in flask cultures reached 1.8 grams per liter in glucose-only medium and 3.3 grams per liter in glucose-lactose-glycerol medium. The carbon yield achieved 26.2% (gram per gram), representing greater than 90% of the theoretical yield. In two-phase extractive fed-batch fermentation, engineered strains produced approximately 16 grams per liter nerolidol within 4 days, corresponding to about 9% carbon yield [9].

Saccharomyces cerevisiae engineering has focused on the application of auxin-inducible protein degradation systems for metabolic control. The targeted depletion of hexokinase-2, a key protein in glucose signaling, effectively lifts glucose repression and enhances nerolidol production. This approach achieved nerolidol titers of 3.5 grams per liter in flask cultivation, demonstrating the effectiveness of protein-level metabolic control [10].

The integration of plasmid systems has revealed the importance of chromosomal integration patterns on nerolidol production. Different integration sites and gene copy numbers significantly influence enzyme expression levels and product yields. The best performing clones achieved 3.5 grams per liter nerolidol through optimized plasmid integration strategies [11].

Yarrowia lipolytica engineering has achieved the highest reported nerolidol titers through protein engineering and pathway compartmentalization approaches. The rational design of nerolidol synthase variants, including the FaNES1G498Q mutant, combined with enhanced acetyl-CoA availability through carnitine acetyltransferase overexpression, resulted in 11.1 grams per liter nerolidol in fed-batch fermentation [12].

Industrial-Scale Production Challenges

The transition from laboratory-scale nerolidol synthesis to industrial-scale production presents numerous technical and economic challenges that significantly impact the commercial viability of different production methodologies.

Substrate availability represents a primary constraint for chemical synthesis routes. The limited natural sources of dehydronerolidol necessitate either synthetic production of this intermediate or the development of alternative biosynthetic approaches. The seasonal variation in plant-based feedstock availability creates supply chain uncertainties that affect production planning and cost stability [13].

Catalyst cost considerations present significant economic challenges for palladium-based synthesis routes. The high cost of palladium catalysts, combined with the need for catalyst recycling and regeneration, substantially impacts the overall production economics. The development of alternative catalyst systems or improved catalyst utilization strategies remains an active area of research [2].

Process scale-up complexity involves addressing heat and mass transfer limitations inherent in heterogeneous catalytic systems. The selective hydrogenation of dehydronerolidol requires precise temperature and pressure control to maintain product selectivity. Industrial-scale reactors must accommodate these requirements while ensuring efficient mixing and heat removal [14].

Product purification challenges arise from the need to separate nerolidol from structurally similar compounds and stereoisomers. The separation of (Z)- and (E)-nerolidol isomers requires sophisticated chromatographic techniques or crystallization processes that add complexity and cost to the production process [15].

Economic viability considerations must account for competition from synthetic alternatives and the relatively small market size for nerolidol. The high production costs associated with both chemical synthesis and biosynthetic routes must be balanced against the premium pricing achievable for natural or nature-identical products [16].

Regulatory compliance requirements for pharmaceutical and cosmetic applications impose stringent quality control standards. The production of nerolidol for these applications requires good manufacturing practices, comprehensive analytical testing, and documentation systems that add to production costs [17].

Environmental impact considerations include solvent waste management and catalyst disposal requirements. The use of organic solvents in chemical synthesis routes generates waste streams that require treatment, while palladium catalyst disposal raises environmental concerns. The development of greener synthesis routes and waste minimization strategies represents an ongoing challenge [17].

Raw material sourcing challenges encompass the need for consistent quality and supply of starting materials. For biosynthetic approaches, the availability of glucose and other carbon sources at appropriate pricing affects production economics. For chemical synthesis, the quality and consistency of dehydronerolidol supplies impact product quality and yield [18].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2246 companies. For more detailed information, please visit ECHA C&L website;

Of the 20 notification(s) provided by 2245 of 2246 companies with hazard statement code(s):;

H317 (15.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (88.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (37.19%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (99.91%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

7212-44-4

142-50-7

Wikipedia

Use Classification

Agrochemicals -> Pesticides

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

2: Chan WK, Tan LT, Chan KG, Lee LH, Goh BH. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. Molecules. 2016 Apr 28;21(5). pii: E529. doi: 10.3390/molecules21050529. Review. PubMed PMID: 27136520.

3: Fonsêca DV, Salgado PR, de Carvalho FL, Salvadori MG, Penha AR, Leite FC, Borges CJ, Piuvezam MR, Pordeus LC, Sousa DP, Almeida RN. Nerolidol exhibits antinociceptive and anti-inflammatory activity: involvement of the GABAergic system and proinflammatory cytokines. Fundam Clin Pharmacol. 2016 Feb;30(1):14-22. doi: 10.1111/fcp.12166. Epub 2015 Nov 22. PubMed PMID: 26791997.

4: Ma C, Qu Y, Zhang Y, Qiu B, Wang Y, Chen X. Determination of nerolidol in teas using headspace solid phase microextraction-gas chromatography. Food Chem. 2014;152:285-90. doi: 10.1016/j.foodchem.2013.11.010. Epub 2013 Nov 28. PubMed PMID: 24444938.

5: Silva MP, Oliveira GL, de Carvalho RB, de Sousa DP, Freitas RM, Pinto PL, de Moraes J. Antischistosomal activity of the terpene nerolidol. Molecules. 2014 Mar 24;19(3):3793-803. doi: 10.3390/molecules19033793. PubMed PMID: 24662089.

6: de Assis Lage TC, Montanari RM, Fernandes SA, de Oliveira Monteiro CM, de Oliveira Souza Senra T, Zeringota V, da Silva Matos R, Daemon E. Chemical composition and acaricidal activity of the essential oil of Baccharis dracunculifolia De Candole (1836) and its constituents nerolidol and limonene on larvae and engorged females of Rhipicephalus microplus (Acari: Ixodidae). Exp Parasitol. 2015 Jan;148:24-9. doi: 10.1016/j.exppara.2014.10.011. Epub 2014 Oct 24. PubMed PMID: 25448290.

7: Krist S, Banovac D, Tabanca N, Wedge DE, Gochev VK, Wanner J, Schmidt E, Jirovetz L. Antimicrobial activity of nerolidol and its derivatives against airborne microbes and further biological activities. Nat Prod Commun. 2015 Jan;10(1):143-8. PubMed PMID: 25920237.

8: Nogueira Neto JD, de Almeida AA, da Silva Oliveira J, Dos Santos PS, de Sousa DP, de Freitas RM. Antioxidant effects of nerolidol in mice hippocampus after open field test. Neurochem Res. 2013 Sep;38(9):1861-70. doi: 10.1007/s11064-013-1092-2. Epub 2013 Jun 14. PubMed PMID: 23765368.

9: Saito AY, Marin Rodriguez AA, Menchaca Vega DS, Sussmann RA, Kimura EA, Katzin AM. Antimalarial activity of the terpene nerolidol. Int J Antimicrob Agents. 2016 Dec;48(6):641-646. doi: 10.1016/j.ijantimicag.2016.08.017. Epub 2016 Sep 30. PubMed PMID: 27742206.

10: Javed H, Azimullah S, Abul Khair SB, Ojha S, Haque ME. Neuroprotective effect of nerolidol against neuroinflammation and oxidative stress induced by rotenone. BMC Neurosci. 2016 Aug 22;17(1):58. doi: 10.1186/s12868-016-0293-4. PubMed PMID: 27549180; PubMed Central PMCID: PMC4994214.

11: Goel RK, Kaur D, Pahwa P. Assessment of anxiolytic effect of nerolidol in mice. Indian J Pharmacol. 2016 Jul-Aug;48(4):450-452. PubMed PMID: 27756960; PubMed Central PMCID: PMC4980937.

12: Sperotto AR, Moura DJ, Péres VF, Damasceno FC, Caramão EB, Henriques JA, Saffi J. Cytotoxic mechanism of Piper gaudichaudianum Kunth essential oil and its major compound nerolidol. Food Chem Toxicol. 2013 Jul;57:57-68. doi: 10.1016/j.fct.2013.03.013. Epub 2013 Mar 20. PubMed PMID: 23523831.

13: Le Thanh C, Chauhan KR. Simple and short synthesis of trans-(R)-nerolidol, a pheromone component of fruit spotting bug. Nat Prod Commun. 2014 Mar;9(3):297-8. PubMed PMID: 24689198.

14: Baldissera MD, Grando TH, Souza CF, Cossetin LF, Sagrillo MR, Nascimento K, da Silva AP, Dalla Lana DF, Da Silva AS, Stefani LM, Monteiro SG. Nerolidol nanospheres increases its trypanocidal efficacy against Trypanosoma evansi: New approach against diminazene aceturate resistance and toxicity. Exp Parasitol. 2016 Jul;166:144-9. doi: 10.1016/j.exppara.2016.04.015. Epub 2016 Apr 21. PubMed PMID: 27109312.

15: Ferreira FM, Palmeira CM, Oliveira MM, Santos D, Simões AM, Rocha SM, Coimbra MA, Peixoto F. Nerolidol effects on mitochondrial and cellular energetics. Toxicol In Vitro. 2012 Mar;26(2):189-96. doi: 10.1016/j.tiv.2011.11.009. Epub 2011 Nov 25. PubMed PMID: 22138475.

16: Houshyani B, Assareh M, Busquets A, Ferrer A, Bouwmeester HJ, Kappers IF. Three-step pathway engineering results in more incidence rate and higher emission of nerolidol and improved attraction of Diadegma semiclausum. Metab Eng. 2013 Jan;15:88-97. doi: 10.1016/j.ymben.2012.10.002. Epub 2012 Nov 12. PubMed PMID: 23154132.

17: Lee K, Lee JH, Kim SI, Cho MH, Lee J. Anti-biofilm, anti-hemolysis, and anti-virulence activities of black pepper, cananga, myrrh oils, and nerolidol against Staphylococcus aureus. Appl Microbiol Biotechnol. 2014 Nov;98(22):9447-57. doi: 10.1007/s00253-014-5903-4. Epub 2014 Jul 16. PubMed PMID: 25027570.

18: Kaur D, Pahwa P, Goel RK. Protective Effect of Nerolidol Against Pentylenetetrazol-Induced Kindling, Oxidative Stress and Associated Behavioral Comorbidities in Mice. Neurochem Res. 2016 Nov;41(11):2859-2867. Epub 2016 Jul 14. PubMed PMID: 27418279.

19: Utsumi S, Nakamura T, Obata Y, Ohta N, Takayama K. Effect of Nerolidol and/or Levulinic Acid on the Thermotropic Behavior of Lipid Lamellar Structures in the Stratum Corneum. Chem Pharm Bull (Tokyo). 2016;64(12):1692-1697. PubMed PMID: 27904078.

20: Baer P, Rabe P, Citron CA, de Oliveira Mann CC, Kaufmann N, Groll M, Dickschat JS. Hedycaryol synthase in complex with nerolidol reveals terpene cyclase mechanism. Chembiochem. 2014 Jan 24;15(2):213-6. doi: 10.1002/cbic.201300708. Epub 2014 Jan 7. PubMed PMID: 24399794.